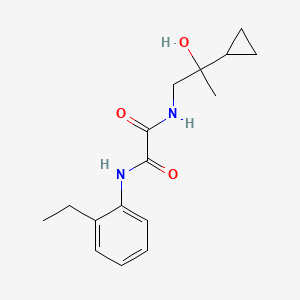

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-11-6-4-5-7-13(11)18-15(20)14(19)17-10-16(2,21)12-8-9-12/h4-7,12,21H,3,8-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZVTZWGYNQLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide typically involves the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide intermediate.

Introduction of the cyclopropyl and hydroxypropyl groups: The cyclopropyl and hydroxypropyl groups can be introduced via nucleophilic substitution reactions using suitable precursors.

Attachment of the ethylphenyl group: The ethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate ethylphenyl halide or boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The oxalamide group can be reduced to form the corresponding amine.

Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.

Reduction: Formation of cyclopropyl amine derivatives.

Substitution: Formation of brominated or nitrated ethylphenyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in receptor binding studies.

Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may serve as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and hydroxypropyl groups could influence its binding affinity and specificity, while the ethylphenyl group might affect its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The following table compares the target compound with structurally related oxalamides from the literature:

Key Observations :

- The 2-ethylphenyl group may confer higher lipophilicity than pyridyl or benzyloxy groups, influencing membrane permeability .

Flavoring Agents

Oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (NOEL = 100 mg/kg/day) are used as flavoring agents, with safety assessments indicating low toxicity via hydrolysis and glucuronidation pathways . The target compound’s cyclopropyl group may slow hydrolysis, requiring specific toxicological evaluation.

Antiviral Compounds

Compounds such as N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide exhibit antiviral activity (IC50 <1 µM) via CD4-binding inhibition . The target compound lacks the charged thiazole or chlorophenyl moieties critical for this activity, suggesting divergent applications.

Metabolic Pathways

Oxalamides generally undergo:

Hydrolysis of the oxalamide bond to yield carboxylic acids and amines.

Oxidation of alkyl/aryl substituents (e.g., methoxy groups to quinones).

Glucuronidation of hydroxyl groups .

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxypropyl group, and an ethylphenyl group, which contribute to its unique chemical properties. The IUPAC name for this compound is N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-ethylphenyl)oxamide, with the molecular formula .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of Cyclopropyl and Hydroxypropyl Groups : These groups are introduced via nucleophilic substitution reactions.

- Attachment of the Ethylphenyl Group : This can be done through coupling reactions such as Suzuki or Heck reactions .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The distinct structural features may enhance its binding affinity and specificity .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anti-inflammatory effects : Potential for modulating inflammatory pathways.

- Anticancer properties : Similar oxalamides have been explored for their ability to inhibit tumor growth .

Antitumor Activity

A study highlighted the potential antitumor activity of diarylpentanoids, a class related to oxalamides. This research suggests that structural modifications can significantly influence biological activity, indicating that similar modifications in this compound may also yield notable anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups can enhance the biological activity of compounds within this class. For instance, the cyclopropyl and ethylphenyl moieties may contribute to improved pharmacokinetic properties and increased bioactivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(phenyl)oxalamide | Lacks ethyl group | Moderate anti-inflammatory activity |

| N1-(2-hydroxypropyl)-N2-(2-ethylphenyl)oxalamide | Lacks cyclopropyl group | Anticancer potential |

| N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(methylphenyl)oxalamide | Methyl instead of ethyl | Varies in binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.